Barium Fluoride (BaF₂): A Comprehensive Technical Guide to its Crystal Structure and Properties
Barium Fluoride (BaF₂): A Comprehensive Technical Guide to its Crystal Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure and multifaceted properties of Barium Fluoride (B91410) (BaF₂), a material of significant interest across various scientific and industrial domains, including optics, scintillation detection, and advanced materials research.
Crystal Structure
Barium Fluoride crystallizes in the cubic fluorite (CaF₂) structure under standard conditions.[1][2] This structure is characterized by a face-centered cubic (FCC) lattice of Ba²⁺ ions, with the F⁻ ions occupying the tetrahedral interstitial sites.[2][3] This arrangement results in a coordination number of 8 for barium, being surrounded by a cube of eight fluoride ions, and a coordination number of 4 for fluorine, which is tetrahedrally coordinated by four barium ions.[3]
The crystallographic details of BaF₂ are summarized in the table below:
| Property | Value |
| Crystal System | Cubic |
| Crystal Structure | Fluorite (cF12) |
| Space Group | Fm-3m (No. 225) |
| Lattice Constant (a) | 0.62001 nm |
| Formula Units per Cell (Z) | 4 |
| Cleavage Plane | {111} (perfect) |
At high pressures, Barium Fluoride undergoes a phase transition to the orthorhombic PbCl₂ structure.[1][2] In the gaseous phase, the BaF₂ molecule is notably non-linear, with an F-Ba-F bond angle of approximately 108°, a deviation from the predictions of VSEPR theory.[1][2]
Physical and Chemical Properties
Barium Fluoride is a colorless, transparent crystalline solid that is also found in nature as the mineral frankdicksonite.[1] It is a robust material, though it exhibits sensitivity to thermal shock and can fracture easily.[1][4] While it is resilient to and insoluble in water, prolonged exposure to moisture can degrade its transmission in the vacuum ultraviolet (VUV) range.[1] It can be used in dry environments at temperatures up to 800°C.[1][4]
Table 1: General Physical and Chemical Properties of BaF₂
| Property | Value |
| Molar Mass | 175.324 g/mol |
| Density | 4.893 g/cm³ |
| Melting Point | 1368 °C (1641 K) |
| Boiling Point | 2260 °C (2530 K) |
| Solubility in Water | 1.61 g/L at 25°C |
| Hardness | 82 (Knoop, 200g indenter) |
| Young's Modulus (E) | 53.07 GPa |
| Shear Modulus (G) | 25.4 GPa |
| Bulk Modulus (K) | 56.4 GPa |
| Poisson's Ratio | 0.343 |
Optical Properties
BaF₂ is renowned for its broad optical transmission range, extending from the ultraviolet (UV) to the infrared (IR) spectrum.[5][6] This wide transparency makes it a valuable material for various optical components, including windows, lenses, and prisms, particularly for applications in spectroscopy and thermal imaging.[7][8]
Table 2: Key Optical Properties of BaF₂
| Property | Value |
| Transmission Range | 150 nm to 12.5 µm |
| Refractive Index (n_D) | 1.4744 at 589 nm |
| Abbe Number (ν_d) | 81.61 |
| dn/dT | -15.2 x 10⁻⁶ /°C |
The refractive index of BaF₂ varies with wavelength, as detailed in the table below.
Table 3: Refractive Index of BaF₂ at Various Wavelengths
| Wavelength (nm) | Refractive Index |
| 200 | 1.557 |
| 500 | 1.478 |
| 1000 (1 µm) | 1.469 |
| 5000 (5 µm) | 1.450 |
| 10000 (10 µm) | 1.401 |
Thermal Properties
The thermal properties of Barium Fluoride are critical for its application in environments with fluctuating temperatures. While it has good thermal conductivity, its high thermal expansion coefficient and sensitivity to thermal shock necessitate careful handling and design considerations in optical systems.[1][4]
Table 4: Thermal Properties of BaF₂
| Property | Value |
| Thermal Conductivity | 10.9 W/(m·K) |
| Thermal Expansion | 18.1 x 10⁻⁶ /K at 300 K |
| Specific Heat Capacity | 410 J/(kg·K) |
Scintillation Properties
Barium Fluoride is a well-established and one of the fastest known inorganic scintillators, making it highly valuable for the detection of X-rays, gamma rays, and other high-energy particles.[9][10] Its scintillation light has two distinct components: a fast component in the UV region and a slower component at a longer wavelength.[10][11]
Table 5: Scintillation Properties of BaF₂
| Property | Value |
| Fast Component | |
| Emission Peaks | 195 nm, 220 nm |
| Decay Time | ~0.8 ns |
| Slow Component | |
| Emission Peak | 310 nm |
| Decay Time | ~630 ns |
| Light Yield (relative to NaI:Tl) | Fast: ~1,400 photons/MeV, Slow: ~10,000 photons/MeV |
The fast decay time of the primary component allows for excellent timing resolution, crucial for applications such as time-of-flight positron emission tomography (PET).[10][11]
Experimental Protocols
Crystal Growth
High-quality single crystals of BaF₂ are typically grown from the melt using either the Bridgman-Stockbarger or the Czochralski method.[5][12]
Caption: Overview of Bridgman-Stockbarger and Czochralski crystal growth methods.
Bridgman-Stockbarger Method:
-
High-purity BaF₂ powder is placed in a crucible (typically graphite (B72142) or platinum).
-
The crucible is heated in a multi-zone furnace to a temperature above the melting point of BaF₂.
-
The crucible is then slowly lowered through a temperature gradient.
-
Crystallization begins at the cooler, pointed end of the crucible and proceeds upwards, forming a single crystal.
Czochralski Method:
-
BaF₂ raw material is melted in a crucible.
-
A seed crystal with the desired crystallographic orientation is dipped into the molten BaF₂.
-
The seed crystal is slowly pulled upwards while being rotated.
-
By carefully controlling the pull rate, rotation speed, and temperature gradients, a large, single-crystal boule is grown.[4]
Structural Characterization: X-Ray Diffraction (XRD)
The crystal structure and phase purity of BaF₂ are typically confirmed using powder X-ray diffraction.
Methodology:
-
A small sample of the BaF₂ crystal is ground into a fine powder.
-
The powder is mounted on a sample holder in an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays (e.g., Cu Kα radiation, λ = 1.5406 Å).
-
The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
The resulting diffraction peaks are compared with standard diffraction patterns for the fluorite structure of BaF₂ (JCPDS card no. 04-0452) to confirm the crystal structure and identify any impurities. The lattice parameters are calculated from the peak positions.
Optical Transmission Measurement
The transmission spectrum of a BaF₂ crystal is measured to determine its useful optical range.
Methodology:
-
A BaF₂ sample is polished to optical quality with parallel faces.
-
The sample is placed in the sample holder of a spectrophotometer (e.g., a PerkinElmer Lambda series for UV/Vis or a Bruker Vertex series for FTIR).[2]
-
A background spectrum is recorded without the sample in the beam path.
-
The transmission spectrum of the BaF₂ sample is then recorded over the desired wavelength range (e.g., 150 nm to 15 µm).
-
The percentage of light transmitted through the sample is plotted as a function of wavelength.
Scintillation Property Characterization
The light output and decay time of BaF₂ scintillators are measured to assess their performance.
Caption: Scintillation mechanism in BaF₂ showing the origins of the fast and slow light components.
Methodology:
-
A BaF₂ crystal is optically coupled to a fast-response photomultiplier tube (PMT) with a quartz window to ensure sensitivity to the UV photons from the fast component.
-
The crystal is exposed to a source of high-energy radiation, such as a gamma-ray source (e.g., ¹³⁷Cs or ⁶⁰Co).
-
The output signal from the PMT is processed by appropriate electronics (e.g., a digital oscilloscope or a time-to-amplitude converter).
-
The light output is determined by analyzing the energy spectrum, and the decay time is measured by analyzing the timing profile of the scintillation pulses. The fast and slow components can be distinguished by their different decay times and emission wavelengths.
Conclusion
Barium Fluoride is a versatile crystalline material with a unique combination of structural, physical, optical, and scintillation properties. Its broad transparency range, high density, and fast scintillation response make it an indispensable material in a wide array of advanced technological applications. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. Crystal growth – Alineason [alineason.com]
- 2. TYDEX Barium Fluoride (BaF2) [tydexoptics.com]
- 3. Czochralski method - Wikipedia [en.wikipedia.org]
- 4. inc42.com [inc42.com]
- 5. Development of BaF2 crystals for scintillators [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 9. Bridgman Method for Growing Metal Halide Single Crystals: A Review [mdpi.com]
- 10. luxiumsolutions.com [luxiumsolutions.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. scribd.com [scribd.com]
